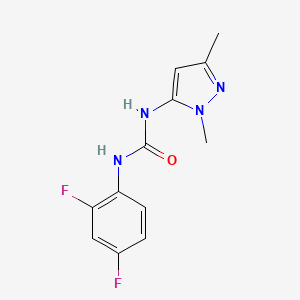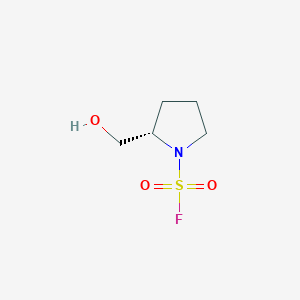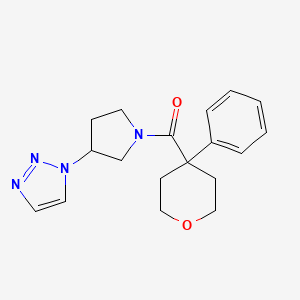
2-phenoxy-N-(2-(thiophen-3-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-(2-(thiophen-3-yl)ethyl)propanamide is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PTEP and belongs to the class of amides. PTEP has been shown to possess a wide range of biological activities, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of PTEP is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in various physiological processes, including learning and memory, and has been implicated in several neurological disorders. By modulating the activity of mGluR5, PTEP can enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
PTEP has been shown to have several biochemical and physiological effects. It can increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal growth and survival. PTEP can also increase the activity of the extracellular signal-regulated kinase (ERK) pathway, which is involved in various cellular processes, including cell proliferation and differentiation. Additionally, PTEP can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and can increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
実験室実験の利点と制限
One of the main advantages of PTEP is its high selectivity for mGluR5. This selectivity can reduce the risk of off-target effects and improve the safety profile of PTEP. Additionally, PTEP has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of PTEP is its relatively low potency compared to other mGluR5 modulators. This low potency can limit the efficacy of PTEP in certain applications.
将来の方向性
There are several future directions for the research on PTEP. One direction is to further investigate the mechanism of action of PTEP and its effects on various cellular processes. Another direction is to explore the potential therapeutic applications of PTEP in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the development of more potent and selective mGluR5 modulators could improve the efficacy of PTEP and other compounds in this class.
合成法
The synthesis of PTEP involves the reaction of ethyl 2-bromoacetate with 3-thiophenemethanamine to produce ethyl 2-(3-thiophen-2-yl)acetate. This intermediate compound is then reacted with 2-phenoxyaniline in the presence of potassium carbonate to produce PTEP. The overall yield of this synthesis method is around 60-70%, and the purity of the final product is typically above 95%.
科学的研究の応用
PTEP has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. PTEP has also been shown to have anti-inflammatory effects and can reduce the severity of inflammatory bowel disease in mice. Additionally, PTEP has been shown to have anticancer effects and can inhibit the growth of various cancer cell lines.
特性
IUPAC Name |
2-phenoxy-N-(2-thiophen-3-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12(18-14-5-3-2-4-6-14)15(17)16-9-7-13-8-10-19-11-13/h2-6,8,10-12H,7,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCUWRCLRIVAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CSC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide](/img/structure/B2620262.png)


![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2620268.png)
![2-methyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2620271.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2620273.png)

![N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2620275.png)
![(Z)-methyl 2-(6-fluoro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620276.png)
![1-(3-Fluorobenzyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2620277.png)

![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline](/img/structure/B2620280.png)